N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide
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Overview
Description
N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide is a complex organic compound that features a thiazole ring, a benzamide group, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide typically involves multi-step organic reactions. One common route includes:
Formation of the Thiazole Ring: Starting with 2,5-dimethoxybenzaldehyde, the thiazole ring can be formed through a Hantzsch thiazole synthesis, which involves the condensation of the aldehyde with a thioamide and an α-haloketone under acidic conditions.
Amidation: Finally, the benzamide group is introduced through an amidation reaction, where the thiazole intermediate is reacted with 4-aminobenzoyl chloride under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to reduce waste and improve efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol group.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products:
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Sulfides or thiols.
Substitution: Nitro, bromo, or sulfonyl derivatives of the original compound.
Scientific Research Applications
N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The thiazole ring and sulfonyl group are often key to its binding affinity and specificity.
Chemical Reactivity: The compound’s functional groups (e.g., methoxy, sulfonyl, and amide) determine its reactivity in various chemical reactions, influencing its behavior as a reagent or intermediate in synthesis.
Comparison with Similar Compounds
N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-methylbenzamide: Similar structure but with a methyl group instead of an isopropylsulfonyl group.
N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-chlorobenzamide: Contains a chlorine atom instead of the isopropylsulfonyl group.
Uniqueness: N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide is unique due to the presence of the isopropylsulfonyl group, which can significantly influence its chemical and biological properties. This group can enhance the compound’s solubility, stability, and interaction with biological targets compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-propan-2-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S2/c1-13(2)30(25,26)16-8-5-14(6-9-16)20(24)23-21-22-18(12-29-21)17-11-15(27-3)7-10-19(17)28-4/h5-13H,1-4H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZPJMLXEVHFPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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